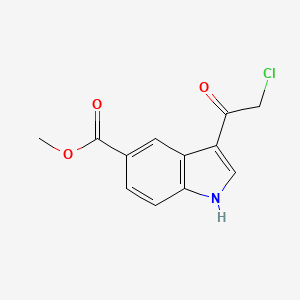
methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate
Übersicht
Beschreibung
“Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate” is an organic compound that contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The compound also contains a chloroacetyl group, which is often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate” are not available, similar compounds are often synthesized through multicomponent reactions involving indoles . Chloroacetyl chloride is a common reagent used in the synthesis of chloroacetyl compounds .
Chemical Reactions Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Chloroacetyl compounds, like “methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate”, can act as alkylating agents .
Physical And Chemical Properties Analysis
Organochlorine compounds, like “methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate”, are typically denser than water due to the higher atomic weight of chlorine versus hydrogen. They have higher boiling and melting points compared to related hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Quality Control
Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate and related compounds are utilized as key intermediates in the synthesis of various pharmaceuticals, including tadalafil, a phosphodiesterase type-5 inhibitor. A study by Yu et al. (2012) developed a chiral high-performance liquid chromatography method for determining diastereoisomeric and enantiomeric impurities in such intermediates, demonstrating its importance in quality control and pharmaceutical manufacturing Yu et al., 2012.
Synthetic Methodology Development
Research has also focused on the development of novel synthetic methodologies for indole derivatives. For example, Shestakov et al. (2009) explored reactions of methyl 3-amino-1H-indole-2-carboxylates, leading to the formation of 5H-pyrimido[5,4-b]indole derivatives, expanding the synthetic toolbox for constructing complex indole-based structures Shestakov et al., 2009.
Fluorescence and Biological Activity
The fluorescence properties of methyl 3-arylindole-2-carboxylates have been studied, with potential applications as fluorescent probes. Queiroz et al. (2007) synthesized several new derivatives and analyzed their fluorescence in various solvents, highlighting the impact of substituents on fluorescence behavior Queiroz et al., 2007.
Antimicrobial and Enzyme Inhibition Studies
Indole derivatives have also been investigated for their antimicrobial properties and enzyme inhibition capabilities. Attaby et al. (2007) evaluated newly synthesized heterocyclic compounds for their antimicrobial activity and their effect on GST enzyme activity, contributing to the understanding of their biological activities Attaby et al., 2007.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate is a complex organic compound. Indole-based compounds are known for their biological and pharmaceutical activities . They are frequently used in the synthesis of various organic compounds .
Mode of Action
It’s known that indole derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Indole-based compounds are known to be involved in a variety of biochemical pathways due to their versatile nature .
Result of Action
Indole derivatives are known for their potential biological and pharmaceutical activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate . These factors can include temperature, pH, and the presence of other substances.
Eigenschaften
IUPAC Name |
methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-17-12(16)7-2-3-10-8(4-7)9(6-14-10)11(15)5-13/h2-4,6,14H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXDITYKGJUIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233960 | |
| Record name | Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate | |
CAS RN |
115027-07-1 | |
| Record name | Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115027-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



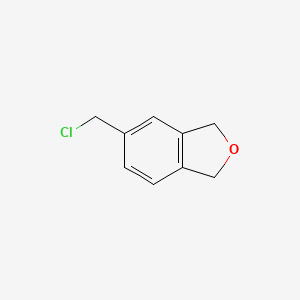
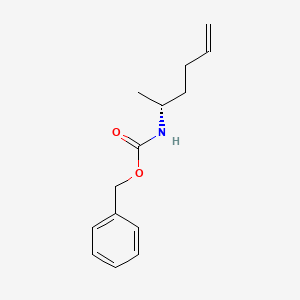
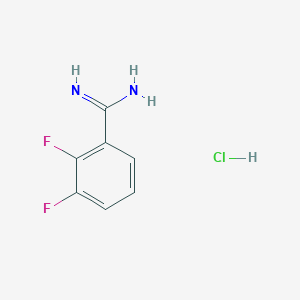
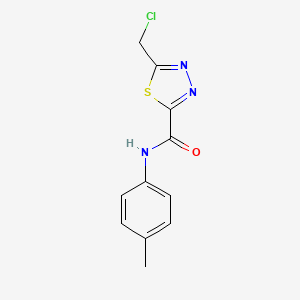
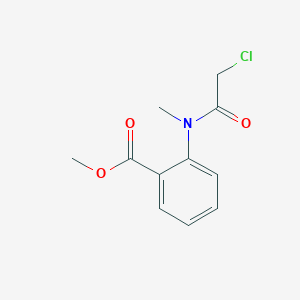

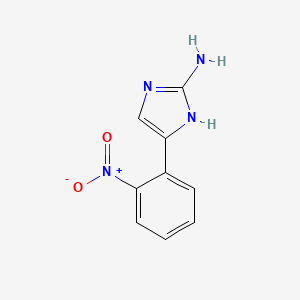
![[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine](/img/structure/B3364357.png)
![2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]aniline](/img/structure/B3364361.png)
![tert-Butyl 6-benzyl-1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B3364372.png)
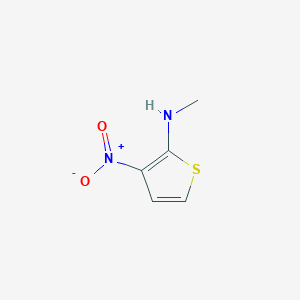
![Piperidine, 1-[(trimethylsilyl)ethynyl]-](/img/structure/B3364393.png)
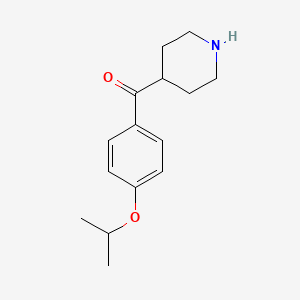
![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine](/img/structure/B3364406.png)